molecular formula C11H15N3OS B1474128 1-(3-Aminopyrrolidin-1-yl)-2-(pyridin-4-ylsulfanyl)ethan-1-one CAS No. 1551867-71-0

1-(3-Aminopyrrolidin-1-yl)-2-(pyridin-4-ylsulfanyl)ethan-1-one

Cat. No. B1474128
M. Wt: 237.32 g/mol
InChI Key: AGCUBFMEMKXUDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Aminopyrrolidin-1-yl)-2-(pyridin-4-ylsulfanyl)ethan-1-one (abbreviated as APSE) is an organosulfur compound that is synthesized from the reaction of 3-aminopyrrolidine and 4-pyridinethiol. It is a versatile compound, with a wide range of applications in scientific research, including drug development, drug delivery, and biochemistry. APSE is also known for its ability to form stable coordination complexes with transition metals, which makes it a useful tool for studying metal-ligand interactions.

Scientific Research Applications

Electrooptic Film Fabrication

  • The compound has been studied in the context of electrooptic film fabrication. Specifically, its application in creating chromophore monolayers for thin films has been explored. This is significant in developing materials with controlled microstructure and optical/electrooptic responses (Facchetti et al., 2006).

Fluorescent Chemosensor Development

  • Research has identified its potential in developing fluorescent chemosensors. This particular chemical structure has been found effective in detecting ions like Fe3+ and substances such as picric acid at nanomolar levels, which is crucial in environmental monitoring and security (Shylaja et al., 2020).

Crystal and Molecular Structure Analysis

  • The compound has been used to explore crystal and molecular structures. Studies have focused on understanding its interactions and bonding patterns, which are fundamental in the field of crystallography and material science (Percino et al., 2006).

Complexation Studies

  • It plays a role in complexation studies, particularly in forming compounds with metals like Cadmium(II). These studies are crucial for understanding molecular interactions and developing new materials with specific properties (Hakimi et al., 2013).

Synthesis of Functionalized Crown Ethers

  • The compound is used in synthesizing building blocks for functionalized crown ethers. These ethers have applications in host-guest chemistry, a field important for developing molecular recognition systems (Nawrozkij et al., 2014).

Synthesis of Pyrrolidin-2-ones

  • Its reaction with different indoles leads to the synthesis of pyrrolidin-2-ones, compounds that have potential applications in pharmaceutical and chemical industries (Sadovoy et al., 2011).

properties

IUPAC Name

1-(3-aminopyrrolidin-1-yl)-2-pyridin-4-ylsulfanylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3OS/c12-9-3-6-14(7-9)11(15)8-16-10-1-4-13-5-2-10/h1-2,4-5,9H,3,6-8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGCUBFMEMKXUDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)C(=O)CSC2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Aminopyrrolidin-1-yl)-2-(pyridin-4-ylsulfanyl)ethan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Aminopyrrolidin-1-yl)-2-(pyridin-4-ylsulfanyl)ethan-1-one
Reactant of Route 2
Reactant of Route 2
1-(3-Aminopyrrolidin-1-yl)-2-(pyridin-4-ylsulfanyl)ethan-1-one
Reactant of Route 3
Reactant of Route 3
1-(3-Aminopyrrolidin-1-yl)-2-(pyridin-4-ylsulfanyl)ethan-1-one
Reactant of Route 4
1-(3-Aminopyrrolidin-1-yl)-2-(pyridin-4-ylsulfanyl)ethan-1-one
Reactant of Route 5
1-(3-Aminopyrrolidin-1-yl)-2-(pyridin-4-ylsulfanyl)ethan-1-one
Reactant of Route 6
1-(3-Aminopyrrolidin-1-yl)-2-(pyridin-4-ylsulfanyl)ethan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.